Thermodynamic Stability Advantage of the Z-Isomer Over the E-Isomer
Molecular modeling and incubation experiments demonstrate that Z-3-methylpent-2-en-1,5-dioic acid is energetically more stable than its E counterpart [1]. The cis‑configured Z‑isomer possesses a minimized energy 4 kJ mol⁻¹ lower than the trans‑configured E‑isomer, and when incubated at 37 °C the Z‑isomer undergoes substantially less isomerization than the E‑isomer under identical conditions [1].
| Evidence Dimension | Relative thermodynamic stability (ΔE minimized) |
|---|---|
| Target Compound Data | Z‑3‑methylpent‑2‑en‑1,5‑dioic acid: lower‑energy cis‑diastereomer; undergoes less isomerization at 37 °C |
| Comparator Or Baseline | E‑3‑methylpent‑2‑enedioic acid (trans‑isomer): higher‑energy diastereomer; time‑dependent isomerization to Z at 37 °C |
| Quantified Difference | ΔΔE = 4 kJ mol⁻¹ (Z more stable); qualitative reduction in isomerization rate for Z relative to E |
| Conditions | Molecular modeling energy minimization; ¹H‑NMR‑monitored incubation in aqueous buffer at 37 °C (Jones et al., 2021) |
Why This Matters
The Z‑isomer maintains configurational integrity under physiological and analytical conditions, ensuring that assay results and synthetic yields are not confounded by time‑ or temperature‑dependent epimerization.
- [1] Jones DE, Ricker JD, Geary LM, Kosma DK, Ryan RO. Isomerization of trans-3-methylglutaconic acid. JIMD Rep. 2021;58(1):61-69. doi:10.1002/jmd2.12185. View Source
